

Rocbrutinib genome-wide knockout screen combinations

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Compound Focus: Rocbrutinib

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Key Findings from Ibrutinib Research

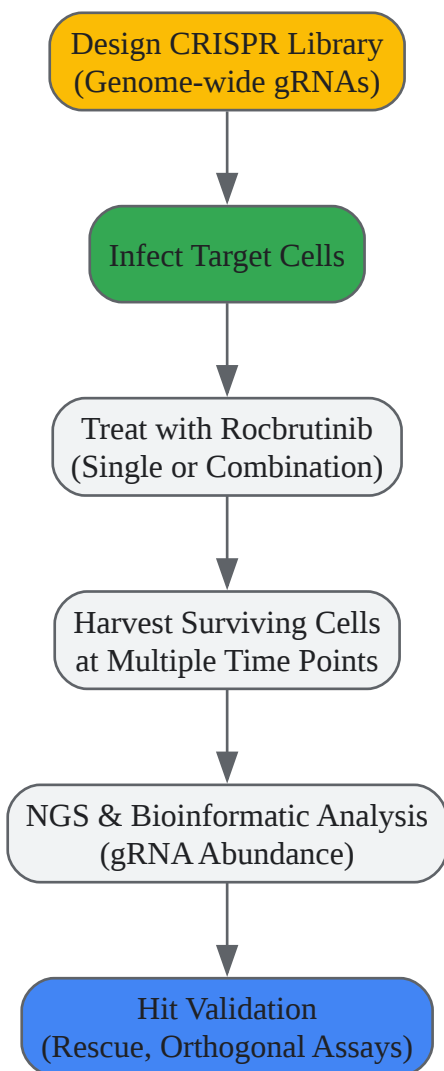
The table below summarizes experimental approaches and insights from Ibrutinib studies that are relevant to drug combination and resistance screening.

Study Focus	Relevant Methodology / Insight	Key Findings
High-Throughput Combination Screening [1]	Unbiased small-molecule combination (matrix) screening to identify synergistic drug pairs for Diffuse Large B-cell Lymphoma (DLBCL).	Ibrutinib synergized with PI3K-AKT-mTOR inhibitors, other BCR pathway inhibitors, Bcl-2 family inhibitors, and standard chemotherapy components [1].
Resistance Mechanism Identification [2]	Whole-exome sequencing of patient samples at baseline and relapse to identify mutations conferring resistance.	Identified a prevalent BTK C481S mutation and gain-of-function mutations in PLCy2 (e.g., R665W, L845F) as primary drivers of acquired resistance [2].

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Multi-Omics Profiling of Resistance [3]	Integrated untargeted metabolomics (via mass spectrometry) and transcriptomic (gene expression) analysis of paired Ibrutinib-sensitive and -resistant DLBCL cell lines.	Revealed metabolic reprogramming towards oxidative phosphorylation in resistant cells, modulated via the BTK-PI3K-AKT-IL4I1 axis [3].

Suggested Framework for Rocbrutinib Studies

Based on the Ibrutinib research, you can design a genome-wide knockout screen for **Rocbrutinib** by adapting the following general workflow:



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Genome-wide knockout screen workflow

The core methodologies from Ibrutinib research can be directly applied to **Rocbrutinib** [1] [2] [3]:

- **Screening Setup:** Use a genome-wide CRISPR-Cas9 library (e.g., GeCKO, Brunello) in relevant B-cell lymphoma or leukemia models.
- **Treatment Conditions:** Apply **Rocbrutinib** alone and in combination with candidate partners identified from Ibrutinib studies, like PI3K or Bcl-2 inhibitors.
- **Analysis:** Sequence gRNAs from surviving cells to identify genes whose knockout confers resistance or sensitivity.

How to Propose Your Research

To bridge the current knowledge gap, your guide or proposal could focus on:

- **Comparative Profiling:** Directly comparing **Rocbrutinib** and Ibrutinib using identical screening platforms to identify unique and shared resistance mechanisms and synergistic partners.
- **Emphasis on Novelty:** Highlighting **Rocbrutinib's** potential for improved selectivity and how that might result in a different resistance profile and unique therapeutic combinations compared to Ibrutinib.

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References

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2. Resistance mechanisms for the Bruton's tyrosine kinase ... inhibitor [pubmed.ncbi.nlm.nih.gov]
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